Traumatin

Descripción general

Descripción

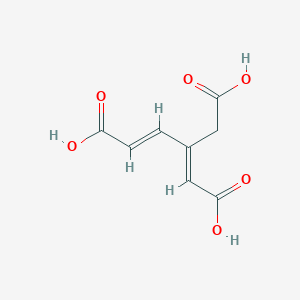

Traumatin is a plant hormone produced in response to wound . It is a precursor to the related hormone traumatic acid .

Molecular Structure Analysis

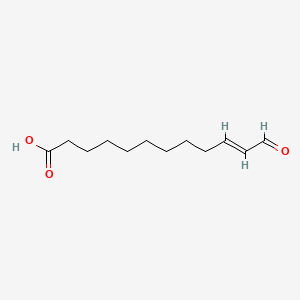

This compound has a molecular formula of C12H20O3 . Its average mass is 212.285 Da and its monoisotopic mass is 212.141251 Da .

Chemical Reactions Analysis

The structural similarity of this compound and traumatic acid, a compound considered to be a wound hormone, suggested that this compound might be a precursor of traumatic acid . The amount of endogenous this compound increased when bean pod tissue was sliced and wounded .

Physical And Chemical Properties Analysis

This compound has a chemical formula of C12H20O3 . Its molar mass is 212.2854 .

Aplicaciones Científicas De Investigación

Wound Hormones in Plants

Traumatin, initially discovered in plants, has been studied for its role as a wound hormone. The substance, identified as possessing high wound hormone activity, is vital in the study of plant response to injuries and stress. This foundational research in the plant sciences has implications for agriculture and botany, particularly in understanding how plants heal and respond to environmental stressors (English & Bonner, 1937).

Trauma-Focused Research Studies

Research on trauma, including the ethical considerations and psychological impacts on participants, is another area where this compound has relevance. Studies focus on the balance between minimizing harm and maximizing benefit in trauma-related research, highlighting the importance of understanding participant experiences and responses in trauma studies (Newman & Kaloupek, 2004).

Neuroprotection in Traumatic Brain Injury

In the field of neuroscience, this compound-related compounds have been explored for their potential neuroprotective effects following traumatic brain injuries. Research includes examining the effectiveness of certain treatments in reducing damage and improving functional outcomes after such injuries, contributing valuable insights into potential therapeutic approaches (Schültke et al., 2005).

Trauma and Hemorrhage Research

This compound is also relevant in the study of traumatic hemorrhagic shock, where research focuses on understanding the complexities of traumatic injury and developing effective treatment strategies. This includes exploring the systemic response to trauma and the effectiveness of different therapeutic interventions (Jenkins et al., 2014).

Trauma Research Methodologies

Another aspect of this compound-related research involves the methodological challenges in trauma studies. This includes discussions on standardizing research methodologies, ethical considerations, and the need for large-scale studies to advance the understanding and treatment of trauma (Brohi, 2012).

Mecanismo De Acción

The mechanism of action of Traumatin is not explicitly mentioned in the search results. However, given that it is a plant hormone produced in response to wounds , it can be inferred that it plays a role in the plant’s response to injury.

Direcciones Futuras

The future directions of Traumatin research are not explicitly mentioned in the search results. However, given its role as a plant hormone produced in response to wounds , future research could potentially explore its applications in plant health and agriculture.

Propiedades

IUPAC Name |

(E)-12-oxododec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h7,9,11H,1-6,8,10H2,(H,14,15)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMKWUNQKOWGEZ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCC(=O)O)CCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895054 | |

| Record name | Traumatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Traumatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65410-38-0 | |

| Record name | Traumatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65410-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Traumatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065410380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Traumatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Traumatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJD2J92GPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Traumatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 - 66 °C | |

| Record name | Traumatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

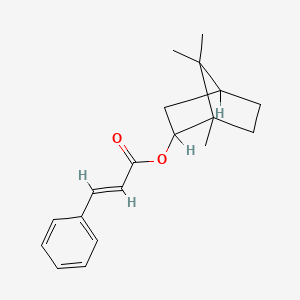

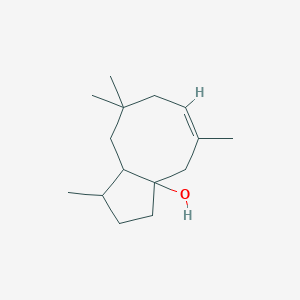

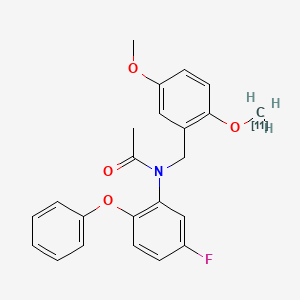

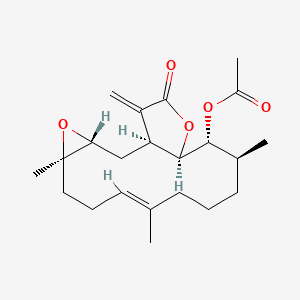

Feasible Synthetic Routes

Q1: How is traumatin synthesized in plants?

A1: this compound biosynthesis is initiated by the enzyme lipoxygenase (LOX), which catalyzes the oxygenation of linolenic acid to form 13-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). Subsequently, 13-HPOT is cleaved by hydroperoxide lyase (HPL) to produce this compound, formally known as 12-oxo-(9Z)-dodecenoic acid, and hexanal. [, , ]

Q2: Can this compound be further metabolized in plants?

A2: Yes, this compound is primarily metabolized into 9-hydroxy-(10E)-traumatin (9-OH-traumatin) through two main pathways: [, ]

- Enzymatic pathway: Two-thirds of (9Z)-traumatin is converted to 9-OH-traumatin through product recycling involving lipoxygenase-2 (LOX2). [, ]

- Non-enzymatic pathway: The remaining one-third undergoes non-enzymatic oxidation to form 9-OH-traumatin. [, ]

Q3: Are there any alternative pathways for this compound biosynthesis?

A3: Recent research suggests that this compound-containing galactolipids, specifically monogalactosyl diacylglycerols (MGDGs), can be formed directly from MGDG-hydroperoxides through HPL activity, bypassing the need for lipase-mediated release of free fatty acids. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound (12-oxo-(9Z)-dodecenoic acid) has the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol. []

Q5: What is known about the spectroscopic data for this compound?

A5: While specific spectroscopic data for this compound is not extensively discussed in the provided literature, its structural similarity to other oxylipins suggests that techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are valuable for its characterization. [, ]

Q6: What are the primary biological functions of this compound in plants?

A6: this compound, along with other C6 volatiles and jasmonic acid, acts as a signaling molecule involved in plant defense responses, particularly against herbivore attacks and mechanical wounding. [, , , ]

Q7: How does this compound contribute to plant defense?

A7: Upon tissue damage, this compound is rapidly produced and released as a volatile signal, triggering downstream defense responses, such as the production of protease inhibitors and other defensive compounds. [, , , ] It also contributes to the characteristic "green leaf volatile" aroma released by damaged plants, potentially serving as a warning signal to neighboring plants or attracting natural enemies of herbivores. [, ]

Q8: How does the activity of this compound compare to that of traumatic acid, a structurally similar compound historically considered a wound hormone?

A8: Studies comparing the biological activity of this compound (12-oxo-trans-10-dodecenoic acid) and traumatic acid in the Wehnelt bean assay and cucumber hypocotyl elongation assay suggest that this compound might be the primary active compound. [] Furthermore, this compound was found endogenously in runner beans, the source from which traumatic acid was initially isolated, while traumatic acid itself was not detected. [] This finding, coupled with the observation that traumatic acid can be formed by autoxidation of this compound, suggests that this compound is the naturally occurring signaling molecule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxycyclopropane-1-carboxylic acid](/img/structure/B1237856.png)

![2-[4-(3-ethoxy-4-hydroxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B1237858.png)